molecular formula C14H12Cl2N7OP B14736631 P-(3-Aminophenyl)-N,N'-bis(5-chloropyrimidin-2-yl)phosphonic diamide CAS No. 6339-34-0

P-(3-Aminophenyl)-N,N'-bis(5-chloropyrimidin-2-yl)phosphonic diamide

Cat. No.: B14736631
CAS No.: 6339-34-0
M. Wt: 396.2 g/mol
InChI Key: FEKFSELIBXCMBI-UHFFFAOYSA-N
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Description

P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is a complex organic compound with the molecular formula C14H12Cl2N7OP. This compound is characterized by the presence of aminophenyl and chloropyrimidinyl groups, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide typically involves the reaction of 3-aminophenyl derivatives with chloropyrimidine compounds. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloropyrimidinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophiles.

Scientific Research Applications

P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)urea
  • N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)thiourea
  • N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)carbamate

Uniqueness

P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is unique due to its phosphonic diamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

6339-34-0

Molecular Formula

C14H12Cl2N7OP

Molecular Weight

396.2 g/mol

IUPAC Name

N-[(3-aminophenyl)-[(5-chloropyrimidin-2-yl)amino]phosphoryl]-5-chloropyrimidin-2-amine

InChI

InChI=1S/C14H12Cl2N7OP/c15-9-5-18-13(19-6-9)22-25(24,12-3-1-2-11(17)4-12)23-14-20-7-10(16)8-21-14/h1-8H,17H2,(H2,18,19,20,21,22,23,24)

InChI Key

FEKFSELIBXCMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(NC2=NC=C(C=N2)Cl)NC3=NC=C(C=N3)Cl)N

Origin of Product

United States

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